6''-O-acetylsaikosaponin A
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Overview
Description
6’'-O-Acetylsaikosaponin A is a triterpenoid saponin compound isolated from the roots of Bupleurum chinense, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its significant biological activities, including anti-inflammatory, anti-tumor, and immunoregulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’'-O-Acetylsaikosaponin A is typically isolated from the roots of Bupleurum chinense through a series of extraction and purification steps. The process involves:
Extraction: The roots are first dried and ground into a fine powder. This powder is then subjected to extraction using solvents such as ethanol or methanol.
Industrial Production Methods: While the industrial production of 6’'-O-Acetylsaikosaponin A is not extensively documented, it generally follows the same principles as laboratory-scale extraction but on a larger scale. This involves optimizing the extraction and purification processes to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6’'-O-Acetylsaikosaponin A undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield saikosaponin A.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate or sodium borohydride, may be employed.
Major Products Formed:
Scientific Research Applications
6’'-O-Acetylsaikosaponin A has a wide range of scientific research applications:
Chemistry: It serves as a reference compound for the study of triterpenoid saponins and their derivatives.
Biology: The compound is used to investigate its effects on various biological processes, including cell signaling and apoptosis.
Medicine: Research has shown its potential in treating inflammatory diseases, cancers, and immune disorders due to its anti-inflammatory, anti-tumor, and immunoregulatory properties
Mechanism of Action
The mechanism of action of 6’'-O-Acetylsaikosaponin A involves several molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-tumor Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Immunoregulatory Activity: It modulates the immune response by affecting the differentiation and proliferation of immune cells
Comparison with Similar Compounds
6’'-O-Acetylsaikosaponin A is part of a larger group of saikosaponins, which include:
- Saikosaponin A
- Saikosaponin D
- 3’'-O-Acetylsaikosaponin D
- 4’'-O-Acetylsaikosaponin A
Uniqueness:
- Structural Differences: The presence of the acetyl group at the 6’’ position distinguishes 6’'-O-Acetylsaikosaponin A from other saikosaponins.
- Biological Activity: While all saikosaponins exhibit biological activities, 6’'-O-Acetylsaikosaponin A is particularly noted for its osteoclast-inhibiting activity .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBAMDKXKRBA-HCYXLWPCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 6''-O-acetylsaikosaponin A in the context of the Bupleurum genus?
A1: this compound is a specific saikosaponin found in several species of the Bupleurum genus. While not directly studied for bioactivity in these papers, its presence alongside other active saikosaponins like saikosaponin A, D, and C [, ] suggests it could contribute to the overall pharmacological effects of these plants. Further research is needed to elucidate its specific properties.
Q2: The research mentions several saikosaponins with anticancer activity. Does this compound share similar properties?
A2: While the provided research does not directly investigate the anticancer potential of this compound, its structural similarity to compounds like saikosaponin-d, which showed promising activity against breast cancer cells [], warrants further investigation. It's plausible that modifications at the 6''-O position could influence its interaction with biological targets relevant to cancer.
Q3: What analytical techniques are typically employed to isolate and characterize this compound from Bupleurum species?
A4: The research indicates that standard chromatographic techniques, such as column chromatography, are used for the initial isolation of saikosaponins from Bupleurum [, , ]. Subsequent identification likely involves spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the precise structure of this compound and differentiate it from other closely related compounds.
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